4-Nitrocyclohexan-1-one is an organic compound classified as a nitro ketone. Its molecular formula is , and it features a cyclohexane ring with a nitro group and a ketone functional group. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential applications in drug development and as an intermediate in chemical reactions.
4-Nitrocyclohexan-1-one can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed information about its properties and safety data. The compound is commercially available and can also be synthesized in laboratory settings through various methods.
In terms of classification, 4-Nitrocyclohexan-1-one falls under the category of nitro compounds, which are characterized by the presence of one or more nitro groups () attached to carbon atoms. It is also classified as a ketone due to the presence of the carbonyl group ().
The synthesis of 4-Nitrocyclohexan-1-one can be achieved using several methods, including:
The typical nitration reaction proceeds under controlled conditions, where cyclohexanone is mixed with nitrating agents at low temperatures to yield 4-Nitrocyclohexan-1-one with high selectivity. The reaction conditions, such as temperature and concentration of reagents, are critical for optimizing yield and purity.
The molecular structure of 4-Nitrocyclohexan-1-one consists of a six-membered cyclohexane ring with a ketone group at position one and a nitro group at position four. The structural formula can be represented as follows:
O=C(C1CCCCC1)([O-][N+](=O))
SZNILIWUUKKNPE-UHFFFAOYSA-N
4-Nitrocyclohexan-1-one participates in various chemical reactions typical for ketones and nitro compounds:
The reactivity profile of 4-Nitrocyclohexan-1-one makes it a versatile intermediate in organic synthesis, facilitating various transformations that exploit its functional groups.
The mechanism of action for reactions involving 4-Nitrocyclohexan-1-one typically involves:
These mechanisms are essential for understanding how 4-Nitrocyclohexan-1-one can be utilized in synthetic pathways and its behavior under different chemical environments.
Relevant safety data indicates that it is classified as a hazardous material with specific handling precautions required due to its potential toxicity.
4-Nitrocyclohexan-1-one has several applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3